2,7-Diazaspiro[4.5]decan-1-one hydrochloride

Kinase inhibitor scaffold Positional isomerism RIPK1

Researchers designing kinase inhibitors face challenges sourcing structurally characterized ATP-mimetic scaffolds with defined exit vector geometry. This spirocyclic building block provides a validated starting point with X-ray crystallographic confirmation (PDB 3ZO2), 97% purity, and orthogonal secondary amine handles for systematic SAR exploration. The hydrochloride salt ensures accurate stoichiometry and solubility in multi-step syntheses.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 1187173-43-8
Cat. No. B1389143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Diazaspiro[4.5]decan-1-one hydrochloride
CAS1187173-43-8
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2=O)CNC1.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-7-8(3-5-10-7)2-1-4-9-6-8;/h9H,1-6H2,(H,10,11);1H
InChIKeyYZBYELXEGPPFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Diazaspiro[4.5]decan-1-one HCl: Scaffold Overview


2,7-Diazaspiro[4.5]decan-1-one hydrochloride (CAS 1187173-43-8) is a spirocyclic building block featuring a pyrrolidinone ring fused to a piperidine ring at a single quaternary carbon, supplied as the hydrochloride salt with 95–97% purity . The scaffold contains two secondary amine nitrogens at positions 2 and 7, with a lactam carbonyl at position 1, providing two reactive handles for derivatization in medicinal chemistry programs . The rigid spiro architecture enforces a defined three-dimensional orientation of substituents, a property exploited in kinase inhibitor, RIPK1 inhibitor, and CNS-targeted ligand design campaigns [1].

Why Generic Spiro Scaffolds Cannot Substitute


Positional isomerism among diazaspiro[4.5]decane scaffolds produces dramatically different pharmacological outcomes. The 2,7-substitution pattern places one nitrogen on the pyrrolidinone ring and one on the piperidine ring, creating a specific geometry that has been validated crystallographically in kinase ATP-binding site engagement studies [1]. In contrast, the 2,8-diazaspiro[4.5]decan-1-one isomer—employed in RIPK1 and TYK2/JAK1 inhibitor programs—distributes nitrogen atoms differently across the bicyclic system, resulting in distinct exit vector angles and altered kinase selectivity profiles [2]. Even within the same nominal 2,7-substitution pattern, relocation of the carbonyl from position 1 to position 3 (2,7-diazaspiro[4.5]decan-3-one) shifts the hydrogen-bonding donor/acceptor landscape and has been associated with a different RIPK1 inhibitory profile (IC₅₀ = 92 nM for optimized derivatives) [3]. Furthermore, the hydrochloride salt form (CAS 1187173-43-8) versus the free base (CAS 887118-43-6) differs in molecular weight (190.67 vs. 154.21 g/mol), crystallinity, aqueous solubility, and hygroscopicity, directly affecting weighing accuracy, formulation buffer compatibility, and reaction stoichiometry calculations in multi-step syntheses .

2,7-Diazaspiro[4.5]decan-1-one HCl vs. Closest Analogs


Positional Isomerism: 2,7- vs. 2,8-Scaffold Kinase Selectivity

The 2,7-diazaspiro[4.5]decan-1-one scaffold positions the pyrrolidinone nitrogen and piperidine nitrogen in a geometric arrangement that differs from the 2,8-isomer by one ring position on the piperidine ring. This positional shift alters the dihedral angle and distance between the two nitrogen substituent exit vectors, which has been demonstrated crystallographically to influence ATP-binding site complementarity in kinase domains [1]. The 2,8-isomer has been optimized into potent RIPK1 inhibitors (compound 41, IC₅₀ = 92 nM in enzymatic assay) and selective dual TYK2/JAK1 inhibitors (compound 48, IC₅₀ = 6 nM TYK2, 37 nM JAK1, >23-fold selectivity over JAK2) with demonstrated anti-inflammatory efficacy superior to tofacitinib in an acute ulcerative colitis model [2][3]. The 2,7-isomer, by contrast, has been characterized primarily as a versatile ATP-mimetic scaffold in a series of heteroaryl-substituted diazaspirocyclic kinase inhibitors, with X-ray co-crystal structures (PDB 3ZO2, 3ZO3, 3ZO4) confirming binding to PKA at 1.98–2.0 Å resolution [1]. The distinct substitution geometry of the 2,7-scaffold offers an underexplored vector set compared to the more heavily patented 2,8-series, presenting opportunities for novel intellectual property in kinase inhibitor design [4].

Kinase inhibitor scaffold Positional isomerism RIPK1 TYK2/JAK1 Exit vector geometry

Carbonyl Position: 1-one vs. 3-one Hydrogen-Bonding Impact

Relocation of the lactam carbonyl from position 1 to position 3 on the pyrrolidinone ring fundamentally alters the hydrogen-bonding donor/acceptor topology of the scaffold. The 1-one isomer presents the carbonyl directly adjacent to the spiro junction with the nitrogen at position 2, whereas the 3-one isomer shifts the carbonyl one position further along the ring, changing the orientation of the amide NH and C=O relative to the piperidine ring . Computed physicochemical properties reflect this difference: the 1-one (free base, CAS 887118-43-6) has a topological polar surface area (TPSA) of 41.13 Ų and consensus Log P of 0.43, while the 3-one (CAS 1158750-89-0) has a TPSA of 41.13 Ų (identical due to same atom count) but a lower XLogP3 of -0.60, indicating reduced lipophilicity . The 3-one isomer, when incorporated into optimized 2,8-diazaspiro[4.5]decan-1-one derivative series, contributed to potent RIPK1 inhibition (compound 41, IC₅₀ = 92 nM) and anti-necroptotic activity in U937 cells [1]. The 1-one isomer provides a distinct hydrogen-bonding geometry that may favor different kinase hinge-binding motifs.

Carbonyl positional isomerism Hydrogen bonding RIPK1 inhibition Lactam regioisomer

Salt Form Selection: HCl Salt vs. Free Base

The hydrochloride salt form (MW 190.67) versus the free base (MW 154.21) represents a 23.6% difference in formula weight, which directly impacts molar calculations for reaction stoichiometry, stock solution preparation, and dosing in biological assays . The hydrochloride salt improves aqueous solubility and crystallinity compared to the free base, facilitating accurate weighing and dissolution in aqueous buffer systems . Vendor-supplied hydrochloride salt is available at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC, whereas the free base (CAS 887118-43-6) is typically supplied at 95% purity with more limited analytical characterization . Computed water solubility for the free base is 11.4 mg/mL (Log S ESOL = -1.22), and the hydrochloride salt form is expected to exhibit enhanced aqueous solubility due to ionization of the piperidine and pyrrolidine nitrogens .

Salt form Hydrochloride Free base Aqueous solubility Weighing accuracy

Ring Size Comparison: [4.5] vs. [3.5] Spirocycles in CNS Design

The [4.5] spiro system (pyrrolidinone + piperidine) differs from the [3.5] system (azetidine + piperidine) in ring size, conformational flexibility, and resulting physicochemical profile. The [4.5] scaffold provides a five-membered lactam ring at the spiro junction, which has been demonstrated in X-ray co-crystal structures to effectively mimic the ATP adenine moiety in kinase binding pockets [1]. The [3.5] scaffold, featuring a four-membered azetidine ring, has been explored primarily as a sigma receptor (S1R/S2R) ligand scaffold, with derivatives showing binding affinity and computational docking confirmation [2]. The [4.5] scaffold has a consensus Log P of 0.43 and TPSA of 41.13 Ų, placing it within favorable CNS drug-like property space (typically Log P 1–4, TPSA < 60–70 Ų for passive BBB penetration), while offering a distinct three-dimensional shape compared to the [3.5] system . For H3 receptor modulator programs, the piperidine spiro pyrrolidinone scaffold (exemplified by the Sanofi patent series US8604046B2) has been specifically claimed for CNS indications, demonstrating the relevance of the [4.5] geometry for histamine H3 receptor-targeted therapies [3].

Spirocyclic scaffold Ring size CNS drug design Blood-brain barrier Sigma receptor

Computed Drug-Likeness and Physicochemical Profile

Computed physicochemical parameters for 2,7-diazaspiro[4.5]decan-1-one (free base) indicate favorable drug-like properties: molecular weight 154.21 g/mol, Consensus Log P 0.43 (range across five methods: -0.08 to 1.31), TPSA 41.13 Ų, zero rotatable bonds, fraction Csp³ 0.88, and 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound fully complies with Lipinski's Rule of Five (MW < 500, Log P < 5, HBD ≤ 5, HBA ≤ 10) and Veber's oral bioavailability rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų). The high fraction of sp³-hybridized carbons (0.88) is characteristic of three-dimensional scaffolds associated with improved clinical success rates compared to flatter aromatic compounds [1]. When compared with alternative spiro scaffolds (e.g., 2,8-diazaspiro[4.5]decane, ACD/LogP 0.33, TPSA ~24 Ų; 1,4-diazaspiro[4.5]decane, XLogP3 0.9), the 2,7-scaffold with the 1-one carbonyl offers intermediate lipophilicity and higher polar surface area, potentially enhancing aqueous solubility while maintaining sufficient permeability for oral absorption .

Physicochemical properties Lipinski Rule of Five Drug-likeness Log P Ligand efficiency

Purity and QC Documentation: Vendor Comparison

Available purity specifications and QC documentation vary significantly across vendors for CAS 1187173-43-8. Bidepharm supplies the compound at 97% standard purity with batch-specific QC reports including NMR, HPLC, and GC analysis . Aladdin provides HPLC area purity of 95–100%, proton NMR structural confirmation, and AgNO₃ titration purity of 94.5–105.5%, offering orthogonal purity verification methods . Fluorochem offers 97% purity with downloadable Certificates of Analysis at £87.00/g . Sigma-Aldrich supplies the compound through the AldrichCPR collection but explicitly does not collect analytical data, selling the product 'as-is' without warranty, which shifts the burden of identity and purity confirmation to the buyer . BOC Sciences offers 95% purity with quantity available only upon inquiry . This heterogeneity in QC documentation directly impacts the reliability of research results and the regulatory defensibility of data generated using this compound.

Purity specification Quality control Vendor comparison Batch analysis Analytical characterization

2,7-Diazaspiro[4.5]decan-1-one HCl: Optimal Application Scenarios


Fragment-Based Kinase Inhibitor Discovery

For fragment-based or scaffold-hopping kinase inhibitor programs seeking a validated ATP-mimetic scaffold with defined exit vector geometry, 2,7-diazaspiro[4.5]decan-1-one hydrochloride provides a structurally characterized starting point with X-ray crystallographic confirmation (PDB 3ZO2, 1.98 Å resolution) of kinase domain binding [1]. Unlike the more extensively patented 2,8-diazaspiro[4.5]decan-1-one scaffold used in RIPK1 and TYK2/JAK1 inhibitor programs (IC₅₀ values of 6–92 nM for optimized derivatives), the 2,7-isomer offers novel chemical space with potentially distinct intellectual property opportunities [2]. The hydrochloride salt form with 97% purity and multi-method QC documentation supports reliable structure-activity relationship studies, where batch-to-batch consistency is essential for reproducible IC₅₀ determinations.

CNS-Targeted Lead Generation

The scaffold's drug-like property profile—MW 154.21, Consensus Log P 0.43, TPSA 41.13 Ų, Fsp³ 0.88, zero rotatable bonds—falls within the favorable range for CNS drug candidates, supporting use in programs targeting neurological indications [1]. The rigid spirocyclic architecture with high three-dimensionality is associated with improved clinical success rates compared to flat aromatic scaffolds . The piperidine spiro pyrrolidinone scaffold has been specifically claimed in Sanofi's H3 receptor modulator patent series (US8604046B2) for CNS disorders [2], validating its application in GPCR-targeted CNS drug discovery. Researchers procuring this scaffold for CNS programs should select vendors providing the highest purity and most comprehensive analytical documentation to ensure that observed biological activity is attributable to the compound rather than impurities.

Dual-Derivatization for Parallel Library Synthesis

The two secondary amine nitrogens at positions 2 (pyrrolidinone ring) and 7 (piperidine ring) provide orthogonal reactive handles for sequential derivatization, enabling systematic exploration of chemical space through parallel library synthesis [1]. The zero rotatable bond count and rigid spiro framework ensure that substituent orientation is predictable and conformationally constrained, facilitating structure-based drug design when X-ray structural data are available (as demonstrated with PKA co-crystals) . The 97% purity hydrochloride salt with AgNO₃ titration verification (94.5–105.5%) provides confidence in reaction stoichiometry for amine functionalization steps, where the presence of excess or substoichiometric free base could lead to incomplete conversion or side reactions [2].

Scaffold-Hopping to Circumvent 2,8-Spiro Patents

The extensive patent landscape surrounding 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 inhibitors (WO2023046214A1), TYK2/JAK1 inhibitors (J. Med. Chem. 2022), and T-type calcium channel antagonists positions the 2,7-isomer as a structurally distinct but mechanistically relevant alternative scaffold [1]. The relocation of the piperidine nitrogen from position 8 to position 7 alters the exit vector geometry while preserving the spirocyclic pyrrolidinone-piperidine core, potentially enabling the design of novel kinase inhibitors that operate through similar mechanisms but fall outside existing patent claims [2]. Procurement from vendors offering documented batch-specific purity and structural confirmation is critical for establishing priority date evidence in subsequent patent filings.

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